3,5-Bis(trifluoromethyl)piperidine
Overview
Description
3,5-Bis(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C7H9F6N and its molecular weight is 221.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
3,5-Bis(trifluoromethyl)piperidine derivatives have shown significant anti-inflammatory activities. The introduction of N-benzenesulfonyl substituents into these compounds can enhance their anti-inflammatory effects. For example, certain derivatives like N-benzenesulfonyl BAPs exhibit potent inhibitory effects on inflammatory markers like interleukin (IL-6) and tumor necrosis factor (TNF-α) (Li et al., 2018).
Structural Determination and Antitumor Activity
This compound analogs have been studied for their molecular structures and antitumor properties. These compounds, like 3,5-bis(2-fluorobenzylidene)-4-piperidone, exhibit cytotoxic activities and have been characterized using NMR, ESI–MS, IR spectra, and X-ray crystallography (Lagisetty et al., 2009).
NMR Spectral Study
The NMR spectral study of 3,5-bis[(E)-thienylmethylene]piperidin-4-ones provides insights into the configuration and conformation of these molecules. This study is crucial for understanding the steric, electronic, and magnetic anisotropic effects of such compounds (Rajeswari & Pandiarajan, 2011).
Inhibitory Properties and Molecular Modeling
These compounds have been synthesized as curcumin mimics and analyzed for their anti-proliferative properties. Molecular models support the observed bio-properties, revealing potential as anticancer agents (Fawzy et al., 2019).
Experimental and Theoretical Structural Studies
Studies involving 3,5-bis(benzylidene)-4-oxopiperidinium derivatives have provided insights into their structures and potential applications in fields like hyperpolarizabilities and molecular geometries (Fonari et al., 2011).
Safety and Hazards
The safety information for 3,5-Bis(trifluoromethyl)piperidine) includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 3,5-Bis(trifluoromethyl)piperidine), are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSWTDWANMVMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434534 | |
Record name | 3,5-bis(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166602-13-7 | |
Record name | 3,5-bis(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3,5-bis(trifluoromethyl)piperidine into desmycosin affect its antimicrobial activity?
A1: The research paper states that replacing the original amine group in desmycosin with this compound through reductive amination resulted in a significant decrease in in vitro antimicrobial activity compared to tilmicosin []. While the exact mechanism behind this reduction in activity isn't fully elucidated in the paper, it highlights the importance of structural features for antimicrobial potency. This finding suggests that the specific chemical interactions introduced by this compound might hinder the binding or activity of the analog at its target site.
Q2: Does the fluorinated analog, incorporating this compound, show promise for in vivo studies despite its reduced antimicrobial activity?
A2: Although less potent as an antimicrobial agent, the fluorinated analog demonstrated potential for in vivo pharmacokinetic studies []. The researchers successfully detected a 19F NMR signal in the liver of a rat one hour after administration, suggesting the compound can be tracked in vivo. This finding opens avenues for using this analog as a model for studying tilmicosin distribution and metabolism using non-invasive techniques.
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